N'-[(4-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-[(4-bromophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is an organic compound that features a bromophenyl group attached to a diamine structure
Preparation Methods
The synthesis of N’-[(4-bromophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of 4-bromobenzyl chloride with N-ethyl-N,N-dimethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(4-bromophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
N’-[(4-bromophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N’-[(4-bromophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
N’-[(4-bromophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine can be compared with similar compounds such as:
N-(4-bromophenyl)-N-methylbenzamide: This compound also contains a bromophenyl group but differs in its amide structure.
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds have a thiazole ring and exhibit similar biological activities.
4-bromophenyl methyl sulfone: This compound contains a sulfone group and is used in different chemical reactions.
N’-[(4-bromophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine stands out due to its unique combination of a bromophenyl group with a diamine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-4-16(10-9-15(2)3)11-12-5-7-13(14)8-6-12/h5-8H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAMSYOAKVSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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